1-Methoxy-3-pentylbenzene

Catalog No.
S14716668
CAS No.
20056-57-9
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-3-pentylbenzene

CAS Number

20056-57-9

Product Name

1-Methoxy-3-pentylbenzene

IUPAC Name

1-methoxy-3-pentylbenzene

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h6,8-10H,3-5,7H2,1-2H3

InChI Key

OLPBGIGBJQZLRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=CC=C1)OC

Traditional Alkylation Approaches in Methoxybenzene Derivatives

Classical Friedel-Crafts alkylation has historically been employed to introduce alkyl groups to methoxybenzene derivatives. In this method, aluminum chloride (AlCl₃) serves as a Lewis acid catalyst, facilitating the formation of a reactive acylium ion intermediate when alkyl halides or acylating agents interact with the aromatic ring. For example, the reaction of anisole with pentyl halides under AlCl₃ catalysis typically proceeds via electrophilic substitution, where the methoxy group’s electron-donating effects direct incoming electrophiles to the ortho and para positions. However, achieving meta-substitution—as required for 1-methoxy-3-pentylbenzene—demands indirect strategies, such as the use of blocking groups or subsequent functional group transformations.

A notable limitation of traditional Friedel-Crafts alkylation is the formation of polyalkylated byproducts due to the heightened reactivity of the alkylated aromatic ring. For instance, attempts to directly pentylate anisole using 1-bromopentane and AlCl₃ often yield mixtures of mono- and di-substituted products, necessitating costly separation processes. Furthermore, stoichiometric amounts of AlCl₃ generate corrosive waste streams, complicating large-scale production. Despite these drawbacks, the method remains foundational for its simplicity and compatibility with diverse alkylating agents.

Table 1: Comparison of Traditional Alkylation Conditions

ParameterFriedel-Crafts AlkylationGrignard-Based Alkylation
CatalystAlCl₃ (stoichiometric)Mg, AlCl₃ (catalytic)
Reaction Temperature0–25°C50–80°C
Yield40–60% (monoalkylated)70–85%
ByproductsDi-/trialkylated isomersEmulsified organics

Modern Catalytic Synthesis Techniques Using Lewis Acid Mediators

Recent advances in Lewis acid catalysis have enabled more efficient and regiocontrolled syntheses of 1-methoxy-3-pentylbenzene. Scandium-based complexes, such as imidazolin-2-iminato Sc(III) alkyl catalysts, demonstrate remarkable efficacy in mediating C–H alkylation of anisoles with olefins. These systems operate via a mechanism involving σ-bond metathesis, where the scandium center activates both the aromatic C–H bond and the alkene, enabling direct coupling without pre-functionalization of the substrate. For example, the reaction of anisole with 1-pentene in the presence of 2 mol% Sc(III) catalyst at 70°C achieves 94% yield of the meta-alkylated product, bypassing the need for directing groups.

The regioselectivity of modern catalytic systems is attributed to steric and electronic modulation by the ligand environment. Bulky imidazolin-2-iminato ligands on the scandium center favor transition states that minimize steric repulsion, directing the pentyl group to the meta position. Additionally, kinetic studies reveal that scandium catalysts exhibit a preference for activating benzylic Csp³–H bonds over aromatic Csp²–H bonds, further enhancing selectivity in substrates with competing reaction sites.

Regioselective Challenges in Pentyl Group Introduction

The methoxy group’s strong ortho/para-directing nature complicates meta-alkylation, necessitating innovative strategies to override inherent electronic biases. One approach involves temporary deactivation of the aromatic ring through electron-withdrawing substituents, followed by selective pentylation and subsequent removal of the blocking group. For instance, sulfonation of the para position prior to alkylation forces the pentyl group to occupy the meta position, though this multi-step process reduces overall efficiency.

Alternatively, steric hindrance can be exploited to favor meta-substitution. Catalysts with large ligand frameworks, such as those incorporating tert-butyl groups, create spatial constraints that disfavor ortho/para pathways. In scandium-catalyzed systems, this steric guidance achieves meta-selectivity exceeding 90% in model reactions with anisole derivatives. Density functional theory (DFT) calculations corroborate that transition states leading to meta products are energetically favored by 5–7 kcal/mol compared to ortho pathways in these systems.

Tropospheric Oxidation Pathways and Byproduct Formation

The tropospheric degradation of 1-Methoxy-3-pentylbenzene proceeds primarily through oxidation initiated by hydroxyl radicals [1] [2]. Atmospheric oxidation of aromatic ethers such as 1-Methoxy-3-pentylbenzene follows established pathways observed in structurally related compounds, where the primary attack occurs via hydroxyl radical addition to the aromatic ring or hydrogen abstraction from alkyl substituents [3] [4].

The oxidation process begins with the reaction between hydroxyl radicals and the target compound, forming hydroxycyclohexadienyl radicals as principal intermediates [5]. For methoxylated aromatic compounds, the methoxy group significantly influences the reactivity pattern, with hydroxyl radicals preferentially attacking hydrogen atoms bonded to carbon atoms adjacent to the oxygen atom in the ether linkage [6] [7].

Based on studies of structurally similar compounds, the atmospheric lifetime of 1-Methoxy-3-pentylbenzene is estimated to be in the range of 12-15 hours [8] [6]. This relatively short lifetime indicates rapid degradation in the troposphere, contributing to the formation of secondary atmospheric pollutants. Pentylbenzene compounds demonstrate atmospheric oxidation half-lives of approximately 12.7 hours under typical tropospheric conditions [8].

Table 1: Tropospheric Oxidation Parameters for 1-Methoxy-3-pentylbenzene and Related Compounds

CompoundHydroxyl Radical Rate ConstantAtmospheric LifetimePrimary Oxidation PathwayReference
Methoxybenzenes (general)1.85 × 10⁻¹¹ to 9.87 × 10¹⁰ cm³ molecule⁻¹ s⁻¹15 hoursHydroxyl radical addition/abstraction [6] [9]
Methoxyphenols8.49 × 10⁹ to 1.14 × 10¹¹ cm³ molecule⁻¹ s⁻¹0.11 to 3.32 hoursHydrogen abstraction and radical adduct formation [9]
Pentylbenzene12.7 hours oxidation half-life12.7 hoursHydroxyl radical oxidation [8]
Aromatic ethersVariableHours to daysHydroxyl radical attack [10] [11]

The oxidative degradation of 1-Methoxy-3-pentylbenzene generates a complex mixture of byproducts through multiple reaction pathways [4] [12]. Primary oxidation products include hydroxylated aromatic compounds, aldehydes, and organic acids formed through ring-opening reactions [13]. Studies of comparable methoxy-substituted aromatics indicate the formation of methyl formate, glycolaldehyde, and methoxypropanal as major degradation products [6] [4].

Secondary oxidation processes lead to the formation of highly oxygenated molecules, including ketohydroperoxides and olefinic hydroperoxides [12]. These compounds play crucial roles in driving low temperature oxidation reactivity by generating active hydroxyl radicals through decomposition processes [12]. The presence of the pentyl side chain introduces additional complexity, with potential formation of pentyl-derived aldehydes and carboxylic acids through side-chain oxidation [8].

Ecotoxicological Profiling in Aquatic Systems

The ecotoxicological assessment of 1-Methoxy-3-pentylbenzene in aquatic environments requires evaluation of its effects on multiple trophic levels, including primary producers, invertebrates, and fish species [22] [23]. Aromatic compounds demonstrate variable toxicity patterns depending on their specific structural features and the test organisms employed [24] [25].

Acute toxicity studies of related aromatic compounds reveal median lethal concentrations ranging from less than 1 milligram per liter to over 50 milligrams per liter across different aquatic species [23] [26]. Fish species generally show median lethal concentrations in the range of 21.3 to 77 milligrams per liter for related aromatic ethers, with biodegradable compounds typically classified as non-toxic under regulatory frameworks [27] [26].

Table 3: Ecotoxicological Endpoints for Aromatic Compounds in Aquatic Systems

Test OrganismToxicity EndpointConcentration RangeTest DurationToxicity ClassificationReference
Fish (multiple species)LC₅₀21.3-77 mg/L96 hoursNot classified (biodegradable) [27] [26]
Daphnia magnaEC₅₀<1 to >50 mg/L48 hoursSpecies dependent [23]
Algae (Pseudokirchneriella subcapitata)EC₅₀Variable72 hoursVariable toxicity [28]
Zebra fish (Danio rerio)LC₅₀100% mortality at 100 mg/L24 hoursToxic [26]
Fathead minnow (Pimephales promelas)LC₅₀61.39 mg/L96 hoursToxic [26]

The bioaccumulation potential of 1-Methoxy-3-pentylbenzene is influenced by its water solubility and partition coefficient characteristics [25] [24]. Compounds with moderate water solubility and lipophilicity demonstrate intermediate bioaccumulation potential, though this is mitigated by metabolic transformation through microsomal detoxification enzymes [25].

Chronic toxicity effects include impacts on reproduction, growth, and development in aquatic organisms [23]. Studies of emerging pollutants demonstrate that mixture toxicity effects can lead to synergistic or antagonistic interactions compared to single-compound exposures [23]. The joint toxic effects of aromatic compounds with other environmental contaminants require careful consideration in ecological risk assessment frameworks [23].

Environmental fate modeling indicates that 1-Methoxy-3-pentylbenzene released to terrestrial environments primarily reaches aquatic systems through surface runoff processes [29]. Once in aquatic systems, the compound undergoes volatilization from water surfaces, representing a major fate process with evaporation fluxes potentially exceeding those from soil [29]. The estimated persistence in water is approximately 86.8 days, with primary aerobic biodegradation half-lives of 3.84 days for structurally related compounds [8].

The compound demonstrates floater behavior in aquatic systems, indicating surface accumulation and potential for atmospheric transfer through volatilization [8]. This environmental partitioning pattern influences exposure scenarios for aquatic organisms, with surface-dwelling species potentially experiencing higher concentrations than benthic organisms [8].

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

178.135765193 g/mol

Monoisotopic Mass

178.135765193 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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